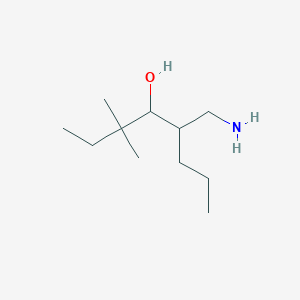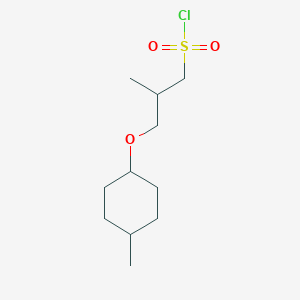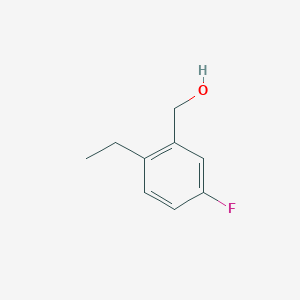![molecular formula C13H20N2O5 B13560390 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound with a unique structure that combines an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl group
Métodos De Preparación
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor.
Coupling of the Azetidine and Oxazole Rings: The azetidine and oxazole rings are coupled together using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, resulting in the formation of the free amine.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of biological processes and pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: This compound has a similar azetidine ring and Boc protecting group but differs in the presence of a benzoic acid moiety instead of the oxazole ring.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: This compound contains a Boc protecting group and a boronic acid moiety, but differs in the presence of a tetrahydropyridine ring instead of the azetidine and oxazole rings.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an azetidine ring and a Boc protecting group, but lacks the oxazole ring and has a different functional group at the 3-position.
The uniqueness of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid lies in its combination of the azetidine and oxazole rings, along with the Boc protecting group, which imparts unique reactivity and properties to the compound.
Propiedades
Fórmula molecular |
C13H20N2O5 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
5-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-8(7-15)9-5-13(4,10(16)17)20-14-9/h8H,5-7H2,1-4H3,(H,16,17) |
Clave InChI |
PALXLGOTBTWPEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


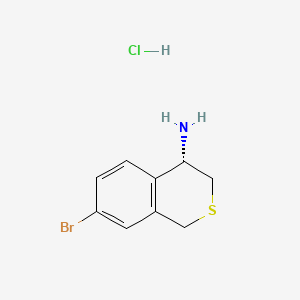
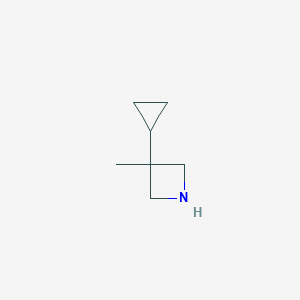
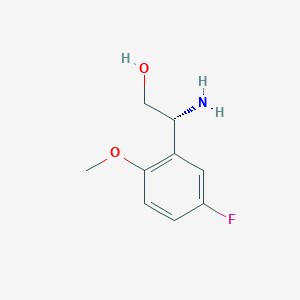
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
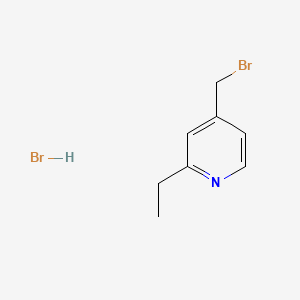
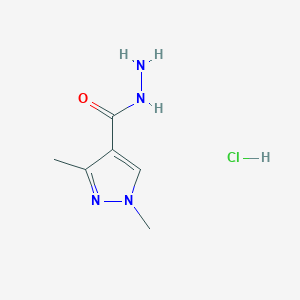
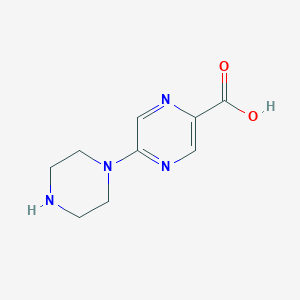
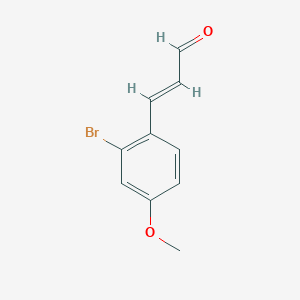
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
